molecular formula C12H13NOS B2476901 3-methoxy-N-(thiophen-2-ylmethyl)aniline CAS No. 1021084-66-1

3-methoxy-N-(thiophen-2-ylmethyl)aniline

Cat. No. B2476901
M. Wt: 219.3
InChI Key: MUDIXRVXDSXRLV-UHFFFAOYSA-N
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Description

“3-methoxy-N-(thiophen-2-ylmethyl)aniline” is a chemical compound with the molecular formula C12H13NOS . It has a molecular weight of 219.3 . The IUPAC name for this compound is N-((1H-1lambda3-thiophen-2-yl)methyl)-4-methoxyaniline .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(thiophen-2-ylmethyl)aniline” consists of a thiophene ring attached to an aniline ring via a methylene bridge. The aniline ring carries a methoxy group .

Scientific Research Applications

Corrosion Inhibition

3-Methoxy-N-(thiophen-2-ylmethyl)aniline and its derivatives demonstrate significant efficiency in corrosion inhibition. For instance, a study by Daoud et al. (2014) explored the use of a related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline (L), in preventing the corrosion of mild steel X52 in hydrochloric and sulfuric acid solutions. The compound exhibited efficient inhibition, with its effectiveness increasing with concentration, and the adsorption on the steel surface followed Langmuir’s isotherm (Daoud, Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthesis of Anils

Another application is seen in the synthesis of methoxy-substituted diaryl ketone anils. Ōkubo and Ueda (1980) reported the effective use of phenyliminodimagnesium reagents, including o- and p-methoxy derivatives, for condensation with benzophenones and fluorenone, yielding N-(diarylmethylene)anilines (Ōkubo & Ueda, 1980).

Microtubule Inhibition in Cancer Therapy

3-Methoxy-N-(thiophen-2-ylmethyl)aniline derivatives also show promise in cancer therapy. For example, DAT-230, a derivative, exhibits significant anti-tumor activity in vitro and in vivo against human gastric adenocarcinoma, inducing microtubule depolymerization, G2/M phase arrest, and apoptosis in SGC-7901 cells (Qiao et al., 2013).

Antitubercular Agents

A study by Karkara et al. (2020) synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents. These compounds, evaluated against Mycobacterium tuberculosis, showed significant in vitro activity, highlighting the potential of diaryl carbinol structures in combating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).

Synthesis of Schiff Base Complexes

Osowole (2011) reported on the synthesis and characterization of metal(II) thiophenyl Schiff base complexes derived from 4-(thiophen-3-yl)-aniline. These complexes, featuring various metals like Mn, Co, Ni, Cu, Zn, and Pd, displayed interesting magnetic and thermal properties, suggesting potential applications in various scientific fields (Osowole, 2011).

Molecular Docking and DNA Binding Studies

Mushtaque et al. (2016) synthesized 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound closely related to 3-methoxy-N-(thiophen-2-ylmethyl)aniline. This compound showed potential in molecular docking with DNA, suggesting applications in drug design and understanding molecular interactions (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

properties

IUPAC Name

3-methoxy-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDIXRVXDSXRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(thiophen-2-ylmethyl)aniline

Citations

For This Compound
1
Citations
R Green - 2016 - escholarship.org
The following dissertation discusses the development of a nickel catalyst for the synthesis of Csp2-Csp bonds in addition to the development and mechanistic studies of nickel and …
Number of citations: 2 escholarship.org

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